molecular formula C18H18Cl2F4N4O5 B14327657 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone CAS No. 101564-49-2

2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone

Cat. No.: B14327657
CAS No.: 101564-49-2
M. Wt: 517.3 g/mol
InChI Key: RLVXDYCOAVWVHI-RPPGKUMJSA-N
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Description

2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone is a complex organic compound that features a cyclohexenone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone typically involves multiple steps:

    Formation of the cyclohexenone core: This can be achieved through the aldol condensation of appropriate precursors.

    Introduction of the dichloro-hydroxy-tetrafluoropropyl group: This step may involve halogenation and subsequent hydroxylation and fluorination reactions.

    Attachment of the dinitrophenylhydrazone moiety: This is usually done through a condensation reaction between the cyclohexenone derivative and 2,4-dinitrophenylhydrazine under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Could be used in the production of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one derivatives: Compounds with similar cyclohexenone cores but different substituents.

    Dinitrophenylhydrazones: Compounds with the dinitrophenylhydrazone moiety attached to different core structures.

Uniqueness

The uniqueness of 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

101564-49-2

Molecular Formula

C18H18Cl2F4N4O5

Molecular Weight

517.3 g/mol

IUPAC Name

1,3-dichloro-2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-4,6,6-trimethylcyclohex-3-en-1-yl]-1,1,3,3-tetrafluoropropan-2-ol

InChI

InChI=1S/C18H18Cl2F4N4O5/c1-9-6-12(26-25-11-5-4-10(27(30)31)7-13(11)28(32)33)14(15(2,3)8-9)16(29,17(19,21)22)18(20,23)24/h4-7,14,25,29H,8H2,1-3H3/b26-12+

InChI Key

RLVXDYCOAVWVHI-RPPGKUMJSA-N

Isomeric SMILES

CC1=C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C(C1)(C)C)C(C(F)(F)Cl)(C(F)(F)Cl)O

Canonical SMILES

CC1=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C1)(C)C)C(C(F)(F)Cl)(C(F)(F)Cl)O

Origin of Product

United States

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